cyclic 3-Hydroxymelatonin

Descripción

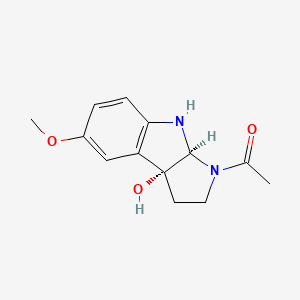

Structure

3D Structure

Propiedades

Número CAS |

220890-80-2 |

|---|---|

Fórmula molecular |

C13H16N2O3 |

Peso molecular |

248.28 g/mol |

Nombre IUPAC |

1-[(3aS,8bR)-8b-hydroxy-7-methoxy-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-3-yl]ethanone |

InChI |

InChI=1S/C13H16N2O3/c1-8(16)15-6-5-13(17)10-7-9(18-2)3-4-11(10)14-12(13)15/h3-4,7,12,14,17H,5-6H2,1-2H3/t12-,13+/m0/s1 |

Clave InChI |

VADOSKJWFKUPQF-QWHCGFSZSA-N |

SMILES isomérico |

CC(=O)N1CC[C@@]2([C@H]1NC3=C2C=C(C=C3)OC)O |

SMILES canónico |

CC(=O)N1CCC2(C1NC3=C2C=C(C=C3)OC)O |

Origen del producto |

United States |

Biosynthesis and Formation Pathways of Cyclic 3 Hydroxymelatonin

Enzymatic Formation

The enzymatic conversion of melatonin (B1676174) to cyclic 3-hydroxymelatonin (B13862946) is a key step in melatonin catabolism in plants. semanticscholar.orgmdpi.com This process is catalyzed by a specific enzyme, melatonin 3-hydroxylase (M3H). mdpi.com

Melatonin 3-Hydroxylase (M3H) Activity and Characterization

Melatonin 3-hydroxylase (M3H) is the enzyme responsible for the biosynthesis of cyclic 3-hydroxymelatonin from melatonin. mdpi.com This enzyme has been identified and characterized in several plant species, revealing important details about its function and classification.

Homologs of the M3H gene have been identified and studied in various organisms. In rice (Oryza sativa), three genes belonging to the 2-oxoglutarate-dependent dioxygenase (2-ODD) superfamily, namely 2-ODD 11, 2-ODD 26, and 2-ODD 33, were found to be involved in the production of cyclic 3-hydroxymelatonin. nih.gov Among these, 2-ODD 11 exhibited the highest catalytic activity for this conversion. nih.govresearchgate.net The presence of these genes was confirmed by the production of cyclic 3-hydroxymelatonin in rice leaves supplemented with melatonin. nih.gov

In Arabidopsis thaliana, a homolog of the rice M3H, designated AtM3H (AT1g17020), has been cloned and characterized. mdpi.comnih.gov Purified recombinant AtM3H demonstrated clear M3H activity. mdpi.com Knockout mutants of this gene (m3h) showed reduced production of cyclic 3-hydroxymelatonin, confirming its role in this metabolic pathway. mdpi.comnih.gov

Interestingly, the enzymatic formation of cyclic 3-hydroxymelatonin has also been demonstrated in the bacterium Escherichia coli. mdpi.com When an E. coli library expressing genes from the rice 2-ODD superfamily was supplemented with melatonin, three strains were found to produce cyclic 3-hydroxymelatonin. nih.gov This indicates that the enzymatic machinery for this conversion can be functionally expressed in a prokaryotic host. nih.govmdpi.com

| Taxon | Gene/Enzyme | Key Findings | Citation |

|---|---|---|---|

| Oryza sativa (Rice) | 2-ODD 11, 2-ODD 26, 2-ODD 33 | Three 2-ODD genes are involved in cyclic 3-hydroxymelatonin production, with 2-ODD 11 showing the highest activity. | nih.govresearchgate.net |

| Arabidopsis thaliana | AtM3H (AT1g17020) | A functional homolog of rice M3H was cloned and characterized. Knockout mutants have reduced cyclic 3-hydroxymelatonin levels. | mdpi.comnih.gov |

| Escherichia coli | Recombinant Rice 2-ODDs | Can produce cyclic 3-hydroxymelatonin when expressing rice 2-ODD genes. | nih.govmdpi.com |

Melatonin 3-hydroxylase (M3H) belongs to the 2-oxoglutarate-dependent dioxygenase (2-ODD) superfamily. nih.govmdpi.comresearchgate.net This is a large family of non-heme iron-containing enzymes that catalyze a wide variety of oxidation reactions. researchgate.net In both rice and Arabidopsis, the identified M3H enzymes are members of this family. nih.govmdpi.com The conversion of melatonin to cyclic 3-hydroxymelatonin is a hydroxylation reaction, which is a characteristic function of 2-ODD enzymes. semanticscholar.orgmdpi.com

Studies on the subcellular localization of M3H have indicated that the enzyme is found in the cytoplasm. mdpi.comencyclopedia.pubmdpi.com In Arabidopsis thaliana, M3H was localized to the cytoplasm. mdpi.com This is consistent with the localization of other enzymes involved in the later stages of melatonin biosynthesis, such as acetylserotonin O-methyltransferase (ASMT), which are also found in the cytoplasm. mdpi.commdpi.com This cytoplasmic localization suggests that the final conversion of melatonin to cyclic 3-hydroxymelatonin occurs in this cellular compartment. encyclopedia.pubmdpi.com

The kinetic parameters of M3H have been determined, providing insights into its catalytic efficiency. For the purified recombinant AtM3H from Arabidopsis thaliana, the Michaelis constant (K_m) was found to be 100 μM, and the maximum reaction velocity (V_max) was 20.7 nmol/min/mg protein. mdpi.comnih.govnih.gov The catalytic efficiency (V_max/K_m) of AtM3H is comparable to that of rice M3H. nih.gov The lower K_m value of AtM3H compared to rice M3H may reflect the lower endogenous melatonin levels in Arabidopsis as compared to rice. nih.gov

| Enzyme | Organism | K_m (μM) | V_max (nmol/min/mg protein) | Citation |

|---|---|---|---|---|

| AtM3H | Arabidopsis thaliana | 100 | 20.7 | mdpi.comnih.govnih.gov |

Genetic Regulation of Melatonin 3-Hydroxylase Expression

The expression of melatonin 3-hydroxylase (M3H) is subject to genetic regulation, influenced by both developmental cues and environmental stresses. In rice, the transcripts of the three M3H genes were found to be induced by treatment with cadmium, a heavy metal stressor. nih.govresearchgate.net This induction was followed by an increase in M3H enzyme activity, suggesting a role for cyclic 3-hydroxymelatonin in the plant's response to heavy metal stress. nih.gov

Furthermore, the expression of M3H exhibits a diurnal rhythm. melatonin-research.net In rice, M3H mRNA levels peak at night. melatonin-research.net Similarly, in Arabidopsis, M3H expression also peaks during the night. mdpi.comnih.gov This nocturnal peak in M3H expression corresponds with the pattern of FLOWERING LOCUS T (FT) expression, suggesting a potential link between cyclic 3-hydroxymelatonin and the regulation of flowering time. mdpi.com

Hormonal regulation also plays a role in M3H expression. For instance, treatment with brassinosteroids (BR) has been shown to upregulate the expression of M3H in rice seedlings. nih.gov In contrast, gibberellic acid (GA) treatment did not significantly alter M3H expression in rice. semanticscholar.org Abscisic acid (ABA) treatment, however, has been shown to increase M3H transcripts in Arabidopsis. nih.govmdpi.com

An in-depth examination of cyclic 3-hydroxymelatonin (c3OHM), a significant metabolite of melatonin, reveals complex and distinct pathways of formation. This article focuses exclusively on the biosynthesis and non-enzymatic generation of this compound, drawing from detailed scientific research.

The formation of cyclic 3-hydroxymelatonin (c3OHM) occurs through two primary routes: enzymatic synthesis, primarily characterized in plants, and non-enzymatic formation resulting from direct interactions with reactive chemical species.

Enzymatic Biosynthesis

In plants, c3OHM is recognized as a major metabolite of melatonin, produced via the catalytic action of a specific enzyme. melatonin-research.net The primary enzyme responsible for this conversion is melatonin 3-hydroxylase (M3H), a member of the 2-oxoglutarate-dependent dioxygenase (2-ODD) superfamily. melatonin-research.netmdpi.comnih.gov In rice, for instance, three 2-ODD genes were identified to be involved in the production of c3OHM, with one showing the highest catalytic activity for this conversion. nih.gov This enzymatic pathway converts melatonin directly into c3OHM within the cytoplasm. encyclopedia.pub

Diurnal Rhythm of c3OHM and M3H Expression in Plants

| Organism | Molecule | Rhythm Type | Peak Expression/Concentration | Reference |

|---|---|---|---|---|

| Rice (Oryza sativa) | M3H mRNA & c3OHM | Diurnal (Not Circadian) | Night | melatonin-research.netdeepdyve.com |

| Arabidopsis thaliana | M3H mRNA & c3OHM | Diurnal | Night (Peak at 10 p.m.) | nih.govsemanticscholar.org |

The enzymatic production of c3OHM is significantly influenced by external stressors, most notably heavy metal exposure. Studies in rice have shown that exposure to cadmium induces the transcription of M3H genes. nih.govencyclopedia.pub This upregulation of M3H gene expression is followed by an increase in the apparent activity of the M3H enzyme. nih.govmdpi.comnih.gov Consequently, the synthesis of c3OHM from melatonin is enhanced in response to cadmium stress. encyclopedia.pubmdpi.com Light has also been identified as a necessary factor for this cadmium-induced synthesis of melatonin and its metabolites. mdpi.comdntb.gov.ua

Non-Enzymatic Formation via Reactive Species Interaction

Beyond enzymatic pathways, c3OHM is widely formed through direct chemical reactions between melatonin and highly reactive molecules, particularly those generated during oxidative stress. scienceopen.com This non-enzymatic formation is a key component of melatonin's function as an antioxidant.

The most well-documented non-enzymatic pathway for c3OHM formation is the interaction between melatonin and the hydroxyl radical (HO•), which is the most reactive and cytotoxic of the reactive oxygen species. karger.comoup.com When melatonin scavenges hydroxyl radicals, c3OHM is formed as a stable, principal product. karger.com This has led to c3OHM being described as a "footprint product" of melatonin's hydroxyl radical scavenging activity, providing direct evidence of this antioxidant function occurring under physiological conditions. karger.com

The proposed reaction mechanism involves one molecule of melatonin scavenging two hydroxyl radicals to yield one molecule of c3OHM. mdpi.commdpi.comresearchgate.net This process involves several steps, including the initial radical addition at the C3 position of melatonin's indole (B1671886) ring, followed by tautomerization, cyclization, and the addition of a second hydroxyl group. mdpi.com This interaction has been observed in various in vitro cell-free systems and has also been detected in the urine of both rats and humans, confirming its occurrence in vivo. karger.com

More broadly, the formation of c3OHM is a result of melatonin's direct interaction with a range of reactive oxygen species (ROS) and reactive nitrogen species (RNS). encyclopedia.pubmdpi.comresearchgate.net This is part of a "free radical scavenging cascade," where melatonin is metabolized into various derivatives, including c3OHM, AFMK, and AMK, which may then participate in further antioxidant reactions. mdpi.comfrontiersin.org The oxidation of melatonin by ROS and RNS is a key mechanism that generates c3OHM. encyclopedia.pubmdpi.com While the reaction with hydroxyl radicals is the most prominent example, the broader interaction with ROS is a fundamental pathway for non-enzymatic c3OHM synthesis. mdpi.com

The mechanisms behind the reactions of c3OHM have been investigated using theoretical models, particularly Density Functional Theory (DFT). rsc.orgrsc.org These studies have analyzed the reactions of c3OHM with hydroxyl (•OH) and hydroperoxyl (•OOH) radicals in environments mimicking both lipid and aqueous solutions. rsc.orgrsc.org

Three primary reaction mechanisms have been considered:

Radical Adduct Formation (RAF): Where the radical directly adds to the c3OHM molecule. frontiersin.orgrsc.orgrsc.org

Hydrogen Transfer (HT): Where c3OHM donates a hydrogen atom to the radical. frontiersin.orgrsc.orgrsc.org

Single Electron Transfer (SET): Where c3OHM transfers a single electron to the radical. frontiersin.orgrsc.orgrsc.org

DFT studies concluded that c3OHM reacts with hydroxyl radicals at diffusion-limited rates, meaning the reaction is extremely fast and occurs upon encounter, regardless of the polarity of the environment. rsc.orgrsc.org This supports its excellent capacity as a hydroxyl radical scavenger. rsc.org For reactions with the hydroperoxyl radical (•OOH) in an aqueous solution, c3OHM was found to react orders of magnitude faster than melatonin and its other metabolites, AFMK and AMK. rsc.orgrsc.org This suggests that the protective effects of melatonin against peroxyl radicals may become particularly significant after it is metabolized into c3OHM. rsc.org

Theoretical Mechanisms of c3OHM Radical Scavenging

| Mechanism | Description | Studied Radicals | Key Finding | Reference |

|---|---|---|---|---|

| Radical Adduct Formation (RAF) | Direct addition of the free radical to the c3OHM molecule. | •OH, •OOH | All three mechanisms contribute significantly to the scavenging of •OH. The reaction with •OH occurs at diffusion-limited rates. The reaction with •OOH is exceptionally fast in aqueous solutions. | frontiersin.orgrsc.orgrsc.org |

| Hydrogen Transfer (HT) | Donation of a hydrogen atom from c3OHM to the free radical. | •OH, •OOH | ||

| Single Electron Transfer (SET) | Transfer of a single electron from c3OHM to the free radical. | •OH, •OOH |

Metabolic Fate and Further Transformations of Cyclic 3 Hydroxymelatonin

Conversion to N¹-Acetyl-N²-Formyl-5-Methoxykynuramine (AFMK)

A primary metabolic fate of cyclic 3-hydroxymelatonin (B13862946) is its conversion into N¹-acetyl-N²-formyl-5-methoxykynuramine (AFMK). researchgate.netnih.gov AFMK is a key kynuramine (B1673886) metabolite that is also formed through other pathways directly from melatonin (B1676174). nih.govmdpi.com The transformation of c3-OHM to AFMK represents a continuation of the free radical scavenging process, where an intermediate metabolite further contributes to detoxification. mdpi.com

The formation of AFMK from c3-OHM is a non-enzymatic process driven by further oxidative reactions. mdpi.com The prevailing mechanism involves the interaction of c3-OHM with additional hydroxyl radicals (•OH). researchgate.netmdpi.com A proposed reaction pathway suggests that once c3-OHM is formed from melatonin scavenging two hydroxyl radicals, it can be further oxidized by two more hydroxyl radicals, leading to the cleavage of the pyrrole (B145914) ring and the formation of AFMK. mdpi.com This positions c3-OHM as a transient intermediate in a multi-step radical scavenging process. researchgate.net

Table 1: Transformation of Cyclic 3-Hydroxymelatonin to AFMK

| Precursor Compound | Primary Reactant | Product | Reaction Type |

| Cyclic 3-Hydroxymelatonin (c3-OHM) | Hydroxyl Radicals (•OH) | N¹-acetyl-N²-formyl-5-methoxykynuramine (AFMK) | Non-enzymatic Oxidation |

Role as an Intermediate in the Melatonin Antioxidant Cascade

Cyclic 3-hydroxymelatonin is a critical intermediate in the antioxidant cascade of melatonin, a process where the initial molecule and its subsequent metabolites collectively neutralize multiple free radicals. rsc.org Melatonin first reacts with hydroxyl radicals to form c3-OHM. karger.comnih.gov This newly formed metabolite is itself a potent antioxidant, in some cases more effective than melatonin itself. nih.govrsc.org For instance, c3-OHM has been found to react with hydroperoxyl radicals (•OOH) orders of magnitude faster than melatonin or AFMK in aqueous solutions. rsc.orgresearchgate.net

The cascade continues when c3-OHM scavenges additional free radicals, leading to its conversion to AFMK. researchgate.netmdpi.com This sequential reaction means a single melatonin molecule initiates a chain of reactions that results in the detoxification of several reactive species. This cascade amplifies the antioxidant capacity of the initial melatonin molecule, and c3-OHM's role is central to this process. rsc.org

Table 2: Comparative Antioxidant Activity

| Compound | Reactivity towards Hydroxyl Radicals (•OH) | Reactivity towards Hydroperoxyl Radicals (•OOH) |

| Melatonin | High | Low |

| Cyclic 3-Hydroxymelatonin (c3-OHM) | Very High (similar to or slightly higher than melatonin) rsc.org | Very High (significantly faster than melatonin and Trolox) rsc.orgresearchgate.net |

| AFMK | Moderate (less than melatonin) nih.gov | Low rsc.orgresearchgate.net |

Detection in Biological Fluids (e.g., Urine of Mammals)

Cyclic 3-hydroxymelatonin has been successfully identified and quantified in various biological fluids. karger.comnih.govnih.govnih.gov Its presence has been confirmed in the urine of mammals, including humans, rats, and mice, providing direct evidence of its formation in vivo. nih.govnih.gov The detection of c3-OHM serves as a "footprint" product, confirming that melatonin functions as a physiological scavenger of hydroxyl radicals. nih.govnih.gov Analytical methods such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) have been utilized to identify and characterize this metabolite in biological samples. nih.gov

The excretion of c3-OHM in urine represents a significant metabolic outcome. nih.govnih.gov As a product of melatonin's interaction with the highly cytotoxic hydroxyl radical, the level of urinary c3-OHM can serve as a valuable biomarker for in vivo oxidative stress. nih.gov Studies have shown that conditions known to increase hydroxyl radical generation lead to a corresponding increase in urinary c3-OHM levels. For example, when rats were exposed to ionizing radiation, their urinary excretion of c3-OHM increased dramatically compared to controls. nih.govnih.gov Similarly, after the administration of exogenous melatonin to mice, c3-OHM was found to comprise approximately 0.5% of the administered dose excreted in the urine. nih.gov

Table 3: Findings on Urinary Excretion of Cyclic 3-Hydroxymelatonin

| Subject | Condition | Key Finding | Significance |

| Humans & Rats | Baseline Physiological State | c3-OHM is naturally present in urine. karger.comnih.gov | Confirms in vivo formation and its role as a natural metabolite. |

| Rats | Exposure to Ionizing Radiation | Urinary c3-OHM levels increased dramatically. nih.govnih.gov | Supports c3-OHM as a biomarker for hydroxyl radical-induced oxidative stress. |

| Mice | Administration of Exogenous Melatonin | c3-OHM constituted 0.5% of the administered melatonin dose in urine. nih.gov | Demonstrates a quantifiable metabolic pathway for exogenous melatonin. |

Biological Roles and Mechanistic Insights of Cyclic 3 Hydroxymelatonin

Antioxidant and Free Radical Scavenging Properties

Cyclic 3-hydroxymelatonin (B13862946) (C3HOM) is a significant metabolite of melatonin (B1676174), formed through its interaction with reactive oxygen species. nih.gov Its role as a potent antioxidant has been systematically studied, revealing its capacity to scavenge free radicals and suppress oxidative reactions. nih.gov

Cyclic 3-hydroxymelatonin is recognized as an exceptionally effective scavenger of the highly reactive hydroxyl radical (•OH). researchgate.net Theoretical studies using Density Functional Theory have shown that C3HOM reacts with •OH at diffusion-limited rates, meaning the reaction rate is primarily limited by how quickly the two molecules can come into contact, irrespective of the polarity of the environment. researchgate.netrsc.org This supports its excellent scavenging activity against this damaging radical. researchgate.netrsc.org

Research has demonstrated that C3HOM is a more potent antioxidant than either its precursor, melatonin, or vitamin C in its capacity to scavenge the hydroxyl radical. nih.gov In studies measuring the reduction of •OH-mediated DNA damage, C3HOM was shown to act in a dose-dependent manner. uthscsa.edu The signature molecule C3HOM is formed when a single melatonin molecule scavenges two hydroxyl radicals. uthscsa.eduphysiology.org

Table 1: IC50 Values for Hydroxyl Radical (•OH) Mediated DNA Damage Reduction

| Compound | IC50 (μM) |

|---|---|

| Cyclic 3-Hydroxymelatonin (C3HOM) | 5.0 ± 0.2 |

| Melatonin | 3.6 ± 0.1 |

| N1-acetyl-N2-formyl-5-methoxykynuramine (AFMK) | 17.8 ± 0.7 |

The scavenging efficiency of cyclic 3-hydroxymelatonin extends to the hydroperoxyl radical (•OOH). rsc.org In this capacity, C3HOM demonstrates a marked superiority over its parent compound and related metabolites. researchgate.netrsc.org It has been found to react with •OOH several orders of magnitude faster than melatonin, AMK, or AFMK, particularly in an aqueous solution. researchgate.netrsc.org

This high level of reactivity is significant, as melatonin and its other metabolites are considered rather ineffective as peroxyl radical scavengers. rsc.org The efficiency of C3HOM is so high that under aqueous conditions, it reacts with the hydroperoxyl radical about 98.4 times faster than Trolox, a well-known vitamin E analog often used as a benchmark for antioxidant capacity. researchgate.netrsc.org This suggests that the protective effects of melatonin against peroxyl radicals may become particularly important after it is metabolized into C3HOM. rsc.org

Cyclic 3-hydroxymelatonin is also capable of neutralizing the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) cation radical (ABTS•+). researchgate.netresearchgate.net It plays a key role in the reaction cascade where melatonin acts as a scavenger. researchgate.net Research indicates that a single molecule of melatonin can neutralize up to four ABTS•+ radicals in a reaction chain that leads to the formation of C3HOM and subsequently N1-acetyl-N2-formyl-5-methoxykynuramine (AFMK). meral.edu.mm

Comparative Antioxidant Potency

When compared directly to its precursor, cyclic 3-hydroxymelatonin exhibits a distinct and often superior antioxidant profile. nih.gov It has been described as a more potent antioxidant than melatonin in its ability to scavenge the hydroxyl radical (•OH). nih.gov However, in an assay measuring the prevention of •OH-mediated DNA damage, melatonin showed a slightly lower IC50 value (3.6 ± 0.1 μM) compared to C3HOM (5.0 ± 0.2 μM), indicating higher potency in that specific context. uthscsa.edu

Table 2: Comparative Antioxidant Activity of C3HOM vs. Melatonin

| Radical/Assay | Finding | Reference |

|---|---|---|

| Hydroxyl Radical (•OH) | C3HOM is a more potent scavenger than melatonin and vitamin C. | nih.gov |

| Hydroxyl Radical (•OH) | Overall reactivity of C3HOM is slightly higher than melatonin. | rsc.org |

| Hydroperoxyl Radical (•OOH) | C3HOM reacts several orders of magnitude faster than melatonin. | researchgate.netrsc.org |

| DPPH Assay | C3HOM exhibited 15-fold higher antioxidant activity than melatonin. | nih.govmdpi.com |

Potency Relative to Classic Antioxidants (e.g., Vitamin C, Trolox)

Cyclic 3-hydroxymelatonin (C3HOM) has demonstrated significant antioxidant capabilities, in some cases surpassing those of well-established antioxidants like Vitamin C and the water-soluble vitamin E analog, Trolox. ingentaconnect.comuniba.it Research indicates that C3HOM is a more potent scavenger of the highly reactive hydroxyl radical (HO•) than either melatonin or Vitamin C. ingentaconnect.comnih.gov

In studies comparing its reactivity with various radicals, C3HOM was found to be particularly effective against peroxyl radicals (˙OOH). Theoretical studies using Density Functional Theory have shown that in an aqueous solution, C3HOM reacts with ˙OOH radicals approximately 98.4 times faster than Trolox. rsc.org This superior reactivity suggests that the protective effects of melatonin against peroxyl radicals may become more significant after it is metabolized into C3HOM. rsc.org The antioxidant mechanism of C3HOM is noted to be more similar to that of classic antioxidants like Vitamin C than to its precursor, melatonin. ingentaconnect.comnih.gov

A 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) assay revealed that C3HOM exhibits 15-fold higher antioxidant activity than melatonin. nih.govmdpi.comnih.gov This highlights its considerable potency as a free radical scavenger.

Table 1: Comparative Antioxidant Potency of Cyclic 3-Hydroxymelatonin

| Compound | Target Radical | Relative Potency/Finding | Source |

|---|---|---|---|

| Cyclic 3-Hydroxymelatonin (C3HOM) | Hydroxyl Radical (HO•) | More potent than Vitamin C and Melatonin | ingentaconnect.comnih.gov |

| Cyclic 3-Hydroxymelatonin (C3HOM) | Peroxyl Radical (˙OOH) | Reacts ~98.4 times faster than Trolox in aqueous solution | rsc.org |

| Cyclic 3-Hydroxymelatonin (C3HOM) | DPPH Radical | 15-fold higher activity than Melatonin | nih.govmdpi.comnih.gov |

| Vitamin C | Hydroxyl Radical (HO•) | Less potent than C3HOM | ingentaconnect.comnih.gov |

| Trolox | Peroxyl Radical (˙OOH) | Reacts ~98.4 times slower than C3HOM in aqueous solution | rsc.org |

Molecular Mechanisms of Antioxidant Action (e.g., Electron Transfer, Hydrogen Transfer, Radical Adduct Formation)

The antioxidant activity of cyclic 3-hydroxymelatonin is executed through multiple molecular mechanisms, including radical adduct formation (RAF), hydrogen transfer (HT), and single electron transfer (SET). rsc.org C3HOM is a product of melatonin's interaction with reactive oxygen species, particularly the hydroxyl radical (HO•). karger.comnih.gov The formation of C3HOM itself is a result of melatonin scavenging two hydroxyl radicals, making it a "footprint" of this protective action. nih.govuthscsa.edunih.gov

Theoretical studies have elucidated the specific mechanisms by which C3HOM interacts with different radicals. When reacting with the hydroxyl radical (˙OH), C3HOM's activity is diffusion-limited, meaning the reaction occurs as fast as the molecules can encounter each other, regardless of the polarity of the environment. rsc.org This supports its exceptional efficacy as a ˙OH scavenger.

The primary mechanisms involved are:

Radical Adduct Formation (RAF): C3HOM can directly add to a radical species, forming a stable, non-radical product. This mechanism is a key pathway in its detoxification of free radicals. rsc.orgetsu.edu

Hydrogen Transfer (HT): C3HOM can donate a hydrogen atom to a radical, thereby neutralizing it. This is a common mechanism for phenolic antioxidants. rsc.org

Single Electron Transfer (SET): The electron-rich C3HOM molecule can donate an electron to a radical, reducing it and rendering it less reactive. rsc.orgetsu.edu

Once formed, C3HOM can be further oxidized, scavenging additional radicals in a process that ultimately yields N1-acetyl-N2-formyl-5-methoxykynuramine (AFMK). researchgate.net This indicates that C3HOM is not just a final product but an intermediate in a cascade of antioxidant reactions initiated by melatonin. uthscsa.edumdpi.com

Prevention of Oxidative Damage to Biomolecules (e.g., Cytochrome C, DNA)

Cyclic 3-hydroxymelatonin plays a crucial role in protecting vital cellular components from oxidative damage. Its potent free-radical scavenging ability translates into the effective shielding of biomolecules such as proteins and nucleic acids.

Protection of Cytochrome C: C3HOM has been shown to effectively prevent the oxidative degradation of cytochrome c, a critical protein in the mitochondrial electron transport chain, when induced by hydrogen peroxide (H2O2). ingentaconnect.comnih.gov By preventing injury to mitochondrial cytochrome c, C3HOM is likely to inhibit cellular apoptosis (programmed cell death) that can be triggered by the release of oxidized cytochrome c from the mitochondria. ingentaconnect.comnih.gov This protective action highlights its importance in maintaining mitochondrial integrity and cell survival under conditions of oxidative stress.

Protection of DNA: Oxidative damage to DNA, often measured by the formation of lesions like 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OH-dG), is a major contributor to mutagenesis and disease. uthscsa.edu C3HOM has demonstrated a capacity to reduce such DNA damage. In studies using Fenton reagents to generate hydroxyl radicals, C3HOM was shown to reduce •OH-mediated DNA damage in a dose-dependent manner. uthscsa.eduresearcher.life While melatonin showed a slightly higher efficacy in this specific model (IC50 of 3.6 ± 0.1 μM versus 5.0 ± 0.2 μM for C3HOM), the protective effect of C3HOM remains significant. uthscsa.eduresearcher.life The ability of C3HOM and other melatonin metabolites to protect DNA from oxidative damage underscores the cascading nature of melatonin's antioxidant effects. uthscsa.eduresearcher.life

Roles in Plant Physiology and Stress Response

Promotion of Growth and Development

Cyclic 3-hydroxymelatonin, a major metabolite of melatonin in plants, is not only a potent antioxidant but also functions as a signaling molecule that promotes plant growth and development. mdpi.comdntb.gov.ua The biosynthesis of C3HOM from melatonin is catalyzed by the enzyme melatonin 3-hydroxylase (M3H). nih.govnih.gov Studies in Arabidopsis thaliana have shown that a knockout of the M3H gene results in reduced C3HOM levels, leading to diminished biomass and stunted growth. mdpi.comnih.gov This suggests that C3HOM is actively involved in regulating plant vegetative growth.

Regulation of Flowering in Arabidopsis thaliana (e.g., FLOWERING LOCUS T expression)

The transition from vegetative growth to flowering is a critical developmental stage in plants, controlled by a complex network of genes. C3HOM has been identified as a key regulator in this process in Arabidopsis thaliana. mdpi.comdntb.gov.ua

Research has shown that mutants deficient in C3HOM production (m3h knockout mutants) exhibit delayed flowering. nih.govmdpi.com This delay is directly linked to the reduced expression of the crucial flowering-promoting gene, FLOWERING LOCUS T (FT). nih.govmdpi.com The FT protein acts as a primary component of the florigen signal that moves from the leaves to the shoot apex to initiate flowering. mdpi.com

Notably, the application of exogenous C3HOM can induce the expression of the FT gene, whereas exogenous melatonin does not have the same effect. nih.govmdpi.com This indicates that C3HOM itself, rather than its precursor, is the active signaling molecule in this specific pathway. The expression of the M3H gene, which produces C3HOM, peaks at night, aligning with the expression pattern of FT, further supporting the role of C3HOM in the photoperiodic control of flowering. nih.govmdpi.com

**Table 2: Effect of Cyclic 3-Hydroxymelatonin on Gene Expression in *Arabidopsis thaliana***

| Gene | Function | Effect of C3HOM Deficiency | Effect of Exogenous C3HOM | Source |

|---|---|---|---|---|

| ***FLOWERING LOCUS T* (FT)** | Key flowering inducer | Reduced expression | Induces expression | nih.govmdpi.com |

| Gibberellin-related genes | Promote growth and flowering | Reduced expression | - | nih.govmdpi.com |

Influence on Biomass and Tiller Number in Rice (e.g., MOC1, TB1 gene expression)

In rice (Oryza sativa), C3HOM plays a significant role in determining plant architecture and, consequently, yield potential. Tiller number, which refers to the number of stems produced by a single plant, is a critical agronomic trait for grain yield. mdpi.com

Studies using transgenic rice have demonstrated that the overexpression of the M3H gene, leading to an overproduction of C3HOM, results in a significant increase in the number of secondary tillers and panicles. researchgate.net This increase in tillering is associated with the upregulation of key tiller-related genes, including MONOCULM 1 (MOC1) and TEOSINTE BRANCHED 1 (TB1). researchgate.net These genes are known master regulators of axillary bud outgrowth and tillering in rice.

Conversely, the suppression of M3H expression, while not significantly affecting early growth, leads to decreased biomass and grain yield at the reproductive stage. nih.gov The levels of C3HOM and the expression of the M3H gene exhibit a diurnal rhythm, with peaks occurring at night, particularly during the late vegetative growth stage. researchgate.net This suggests that the rhythmic, nocturnal production of C3HOM is linked to the regulation of tiller development in rice. researchgate.net

Modulation of Abiotic Stress Tolerance

Cyclic 3-hydroxymelatonin (c3OHM), a significant metabolite of melatonin, has demonstrated a crucial role in enhancing plant tolerance to various abiotic stressors. researchgate.netresearchgate.net Its protective functions are largely attributed to its potent antioxidant capabilities, which surpass even those of its precursor, melatonin. nih.govwikipedia.org Research highlights its effectiveness in mitigating the detrimental effects of environmental challenges, particularly salinity.

The positive influence of c3OHM extends to several key germination metrics. In pepper seeds subjected to salt and water stress, treatment with c3OHM led to an increase in germination percentage, uniformity, and rate. dergipark.org.trdntb.gov.ua Furthermore, it promoted physical development, as evidenced by increased root length and a higher vigor index compared to untreated seeds under the same stress conditions. dergipark.org.trdntb.gov.ua These findings suggest that c3OHM plays an active, melatonin-like role in enhancing tolerance to osmotic and ionic stresses from the earliest stages of plant life. dergipark.org.tr

Table 1: Effects of Cyclic 3-Hydroxymelatonin on Pepper (Capsicum annuum) Seed Germination Under Salt Stress

| Parameter | Effect of c3OHM Treatment |

|---|---|

| Germination Percentage | Increased |

| Germination Uniformity | Increased |

| Germination Rate | Increased |

| Root Length | Increased |

| Vigor Index | Increased |

A primary mechanism through which c3OHM confers stress tolerance is by modulating the activity of the plant's endogenous antioxidant defense system. bozok.edu.tr In pepper seedlings under salt stress, c3OHM treatments were found to significantly increase the activities of key antioxidant enzymes. bozok.edu.tr This enzymatic upregulation is critical for neutralizing the excess reactive oxygen species (ROS) that are generated under stress conditions.

The specific enzymes affected include:

Catalase (CAT): This enzyme is responsible for the decomposition of hydrogen peroxide (H₂O₂) into water and oxygen.

Peroxidase (POX): Peroxidases are a large group of enzymes that catalyze the reduction of various peroxides, including H₂O₂.

Superoxide (B77818) Dismutase (SOD): SOD constitutes the first line of defense against ROS, converting the highly reactive superoxide anion radical (O₂⁻) into the less harmful H₂O₂. nih.gov

By boosting the activity of Catalase, Peroxidase, and Superoxide Dismutase, c3OHM enhances the cell's capacity to scavenge harmful free radicals, thereby protecting cellular components from oxidative damage. bozok.edu.trnih.gov

Table 2: Influence of Cyclic 3-Hydroxymelatonin on Antioxidant Enzyme Activity Under Salt Stress

| Enzyme | Effect of c3OHM Treatment |

|---|---|

| Catalase (CAT) | Increased Activity |

| Peroxidase (POX) | Increased Activity |

| Superoxide Dismutase (SOD) | Increased Activity |

The enhanced activity of antioxidant enzymes directly leads to a reduction in the accumulation of oxidative stress markers within the plant tissues. Research on pepper seedlings has demonstrated that c3OHM application effectively lowers the content of hydrogen peroxide (H₂O₂) and thiobarbituric acid reactive substances (TBARS). bozok.edu.tr

Diurnal Rhythmicity and Physiological Impact in Plants

The presence and concentration of cyclic 3-hydroxymelatonin in plants are not static but exhibit a distinct diurnal rhythm. researchgate.netmdpi.com In both rice and Arabidopsis thaliana, the levels of M3H mRNA (the transcript for melatonin 3-hydroxylase, the enzyme that synthesizes c3OHM) and c3OHM itself show a clear pattern of peaking during the night. researchgate.netmdpi.com This nocturnal accumulation suggests a potential role in physiological processes that are regulated by light-dark cycles. Interestingly, this rhythm has been described as diurnal rather than strictly circadian. researchgate.net

The physiological impact of c3OHM is significant, extending to plant growth and development. In rice, the overexpression of the gene responsible for c3OHM production leads to an increase in the number of secondary tillers, indicating a role in the reproductive stage of growth. researchgate.netnih.gov In Arabidopsis, a knockout of the M3H gene results in reduced biomass and delayed flowering. nih.govdntb.gov.ua This suggests that c3OHM is not only a protective antioxidant but also acts as a signaling molecule that promotes vegetative growth and regulates the transition to flowering. nih.gov

Cellular and Subcellular Effects

Cyclic 3-hydroxymelatonin exerts significant protective effects at the subcellular level, particularly on mitochondria. nih.gov As the primary sites of cellular respiration, mitochondria are also major sources of endogenous reactive oxygen species, making them highly vulnerable to oxidative damage. frontiersin.org

C3OHM plays a crucial role in preserving mitochondrial integrity and function. It has been shown to effectively prevent the oxidative degradation of cytochrome c, a key protein in the electron transport chain, when induced by hydrogen peroxide. nih.gov By protecting cytochrome c from oxidative injury, c3OHM is likely to inhibit the downstream cascade of cellular apoptosis (programmed cell death) that is often triggered by the release of oxidized cytochrome c from the mitochondria into the cytosol. nih.gov

Analytical Methodologies and Research Techniques for Cyclic 3 Hydroxymelatonin

Spectroscopic and Chromatographic Methods for Identification and Quantification

The precise identification and quantification of cyclic 3-hydroxymelatonin (B13862946) in various biological matrices are accomplished through a combination of powerful chromatographic separation techniques and sensitive spectroscopic detection methods.

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-EC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating compounds in a mixture. While specific studies detailing HPLC with electrochemical detection (HPLC-EC) for cyclic 3-hydroxymelatonin are not prevalent, this method is well-established for the analysis of melatonin (B1676174) and other electrochemically active indoleamines. nih.govresearchgate.net In HPLC-EC, an electrical current generated by the oxidation or reduction of the analyte at an electrode surface is measured. antecscientific.com This technique offers high sensitivity and selectivity for electroactive compounds like melatonin and its metabolites. researchgate.netmdpi.com

For the direct analysis of cyclic 3-hydroxymelatonin, HPLC coupled with fluorescence detection has been successfully employed. In one such method, samples extracted with chloroform (B151607) are separated on a C18 column. mdpi.com The detection of cyclic 3-hydroxymelatonin is achieved using an excitation wavelength of 280 nm and an emission wavelength of 348 nm. mdpi.com

Table 1: HPLC Conditions for Cyclic 3-Hydroxymelatonin Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Atlantis C18 (3.9 × 150 mm) | mdpi.com |

| Mobile Phase | Methanol gradient (30% to 45% over 12 min), then isocratic (45% for 30 min) | mdpi.com |

| Flow Rate | 0.25 mL/min | mdpi.com |

| Detection | Fluorescence (Excitation: 280 nm, Emission: 348 nm) | mdpi.com |

| Elution Time | 19 minutes | mdpi.com |

Electron Ionization Mass Spectrometry (EIMS)

Electron Ionization Mass Spectrometry (EIMS) is a powerful technique used for determining the molecular weight and structural information of a compound. In EIMS, a molecule is bombarded with high-energy electrons (typically 70 eV), causing it to ionize and break apart into characteristic fragment ions. libretexts.org The resulting mass spectrum displays the mass-to-charge (m/z) ratio of these fragments, creating a unique "fingerprint" for the compound. chromatographyonline.com

While detailed EIMS fragmentation patterns for cyclic 3-hydroxymelatonin are not extensively published, the technique is fundamental in the structural analysis of novel metabolites. nih.govnsf.gov The fragmentation pattern would provide crucial information about the molecule's cyclic structure and the arrangement of its functional groups. libretexts.org For instance, cleavage of the acetyl group or fragmentation of the pyrroloindole ring system would produce characteristic ions, aiding in its structural confirmation. chromatographyonline.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H NMR, COSY 1H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules. Techniques such as proton NMR (¹H NMR) and Correlation Spectroscopy (COSY) were instrumental in identifying the novel structure of cyclic 3-hydroxymelatonin. nih.gov

¹H NMR: This technique provides information about the chemical environment of each hydrogen atom in a molecule. utah.edu The chemical shift, splitting pattern, and integration of the signals in a ¹H NMR spectrum help to map out the proton framework of the molecule. mdpi.com

COSY (Correlation Spectroscopy): This two-dimensional NMR technique reveals which protons are coupled to each other, typically those on adjacent carbon atoms. ukm.my This is crucial for piecing together the connectivity of the molecule's carbon skeleton.

Mass Spectrometry (MS) and Metabolomic Approaches

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, heavily relies on advanced mass spectrometry techniques, often coupled with liquid chromatography. rug.nl Ultra-Performance Liquid Chromatography-Time-of-Flight Mass Spectrometry (UPLC-TOFMS) has been used as a powerful metabolomic approach to study melatonin metabolism and identify its various metabolites, including cyclic 3-hydroxymelatonin, in biological samples like urine. nih.gov

This approach combines the high-resolution separation of UPLC with the accurate mass measurement of TOF-MS. nih.gov By comparing the metabolomes of control versus melatonin-treated subjects, researchers can pinpoint ions that are unique to or elevated after melatonin administration. The exact mass measurement allows for the determination of the elemental composition (e.g., C₁₃H₁₆N₂O₃ for cyclic 3-hydroxymelatonin), which is a critical step in metabolite identification. nih.govwikipedia.org This high-throughput method is essential for discovering novel metabolites and mapping metabolic pathways in vivo. nih.gov

In Vitro Antioxidant Assays (e.g., DPPH Assay, ABTS Assay)

To quantify the antioxidant potential of cyclic 3-hydroxymelatonin, several in vitro assays are commonly used. These tests measure the capacity of a compound to scavenge stable free radicals.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This assay uses a stable free radical, DPPH•, which has a deep violet color. When an antioxidant donates a hydrogen atom to DPPH•, it becomes reduced and the color fades. The degree of discoloration, measured spectrophotometrically, is proportional to the antioxidant's scavenging activity. mdpi.com Studies using the DPPH assay have demonstrated that cyclic 3-hydroxymelatonin exhibits remarkably high antioxidant activity, reported to be 15-fold higher than that of its precursor, melatonin. mdpi.comnih.gov

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: In this assay, the ABTS radical cation (ABTS•+) is generated, which is blue-green in color. nih.govmdpi.com Antioxidants that can donate an electron or a hydrogen atom to ABTS•+ cause the solution to lose its color. nih.gov This assay is versatile as it can be used at different pH levels and is applicable to both hydrophilic and lipophilic compounds. nih.gov The ABTS assay is frequently used alongside the DPPH assay to provide a more comprehensive picture of a compound's antioxidant capacity. nih.govnih.gov

Table 2: Comparative Antioxidant Activity

| Compound | Antioxidant Activity Finding (DPPH Assay) | Reference |

|---|---|---|

| Cyclic 3-Hydroxymelatonin | Exhibited 15-fold higher activity than melatonin. | mdpi.com |

| Melatonin | Baseline activity. | mdpi.com |

| 2-Hydroxymelatonin | Showed the lowest antioxidant activity among the three. | mdpi.com |

Genetic and Molecular Biology Approaches in Plant Research

In plants, cyclic 3-hydroxymelatonin is synthesized enzymatically by melatonin 3-hydroxylase (M3H). mdpi.comnih.gov Genetic and molecular biology techniques have been pivotal in identifying this enzyme and understanding the physiological role of its product.

Key research has been conducted in plant models like Arabidopsis thaliana and rice (Oryza sativa). mdpi.comnih.gov The approaches used include:

Gene Cloning and Expression: The gene encoding M3H, a member of the 2-oxoglutarate-dependent dioxygenase (2-ODD) family, was cloned from rice. nih.gov Researchers used Escherichia coli library strains expressing rice 2-ODD genes to screen for the ability to convert melatonin into cyclic 3-hydroxymelatonin. nih.gov

Recombinant Protein Characterization: Once the gene was identified, recombinant M3H protein was produced and purified. This allowed for in vitro characterization of its enzymatic activity, including determining its optimal pH and temperature and identifying necessary cofactors like Fe²⁺ and ascorbate. mdpi.com

Gene Knockout Mutants: To study the in vivo function of cyclic 3-hydroxymelatonin, researchers created knockout mutants of the M3H gene. In Arabidopsis, this was achieved using T-DNA insertion to disrupt the gene. mdpi.com

Gene Expression Analysis: Techniques like Reverse Transcription PCR (RT-PCR) were used to study the expression pattern of the M3H gene, revealing that its expression peaks at night, aligning with the nocturnal rhythm of melatonin pathways. mdpi.com

These molecular approaches have been crucial in establishing the enzymatic basis for cyclic 3-hydroxymelatonin production in plants and uncovering its important functions in developmental processes like flowering. mdpi.commdpi.com

Gene Cloning and Characterization of M3H

The enzymatic pathway for the production of cyclic 3-hydroxymelatonin (3-OHM) in plants was elucidated through the successful cloning and characterization of the responsible gene, Melatonin 3-hydroxylase (M3H). Unlike in animals, where 3-OHM is formed non-enzymatically through interactions with hydroxyl radicals, plants utilize a specific enzyme. nih.gov

Researchers in rice (Oryza sativa) directly cloned the M3H gene by screening an Escherichia coli library containing expressed genes from the 2-oxoglutarate-dependent dioxygenase (2-ODD) superfamily. nih.gov From a pool of 35 E. coli library strains, three were found to produce 3-OHM when their growth medium was supplemented with melatonin. This indicated that three distinct 2-ODD genes were involved in the synthesis of 3-OHM. nih.gov

Subsequent purification and analysis of the recombinant proteins identified them as 2-ODD 11, 2-ODD 26, and 2-ODD 33. All three proteins were confirmed to catalyze the conversion of melatonin to 3-OHM. Further characterization revealed that the 2-ODD 11 protein exhibited the highest catalytic activity for this reaction, establishing it as a primary M3H enzyme. nih.gov The presence of these M3H genes was correlated with the in-planta production of 3-OHM. When rice leaves were supplemented with melatonin, they produced significant amounts of 3-OHM (233 μg/g fresh weight), alongside other metabolites like 2-hydroxymelatonin and N1-acetyl-N2-formyl-5-methoxykynuramine. nih.gov Additionally, it was observed that the transcripts for these three M3H genes were induced when rice leaves were treated with cadmium, which was followed by an increase in M3H enzyme activity. nih.gov

| Enzyme ID | Function | Finding |

| 2-ODD 11 | Melatonin 3-hydroxylase (M3H) | Demonstrated the highest catalytic activity in converting melatonin to cyclic 3-hydroxymelatonin. |

| 2-ODD 26 | Melatonin 3-hydroxylase (M3H) | Catalyzed the metabolism of melatonin to cyclic 3-hydroxymelatonin. |

| 2-ODD 33 | Melatonin 3-hydroxylase (M3H) | Catalyzed the metabolism of melatonin to cyclic 3-hydroxymelatonin. |

Generation and Analysis of Gene Knockout Mutants (e.g., m3h in Arabidopsis)

The functional analysis of genes is frequently accomplished by generating and studying knockout mutants, where a specific gene is inactivated. In the model plant Arabidopsis thaliana, this is a common reverse genetics approach to deduce a gene's function by observing the resulting phenotype. mpg.denih.gov

The generation of targeted knockout mutants in Arabidopsis can be achieved using modern gene-editing technologies like CRISPR/Cas9. nih.gov This system allows for the creation of a double-strand break at a specific target site within the gene of interest. The plant's natural, error-prone DNA repair mechanism, non-homologous end joining (NHEJ), often introduces small insertions or deletions (indels) at the repair site, leading to a frameshift mutation that effectively knocks out the gene. nih.gov An alternative, widely-used method involves screening large populations of Arabidopsis for T-DNA insertions within a gene of interest. nih.govpakbs.org

Once a potential m3h mutant line is generated, a multi-step analysis follows:

Genomic Confirmation: PCR-based screening with gene-specific and T-DNA or CRISPR-related primers is used to confirm the disruption or modification of the target gene. nih.govpakbs.org

Expression Analysis: Techniques like quantitative real-time PCR (qRT-PCR) are employed to verify that the gene's transcription is absent or significantly reduced in the knockout line compared to the wild type.

Phenotypic Analysis: The mutant plants are carefully observed throughout their life cycle for any developmental or morphological differences compared to wild-type plants under various growth conditions. researchgate.netresearchgate.net

Metabolite Profiling: Advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) are used to analyze the metabolome of the mutant. researchgate.netnih.gov In the case of an m3h knockout, researchers would specifically look for the absence of cyclic 3-hydroxymelatonin and a potential accumulation of its precursor, melatonin, especially under stress conditions that would normally induce M3H expression.

This systematic approach allows scientists to link the M3H gene directly to its physiological and metabolic function within the plant.

Transgenic Plant Studies (e.g., M3H Overexpression/Underexpression in Rice)

Transgenic studies involving the overexpression or underexpression of key genes provide critical insights into their roles in plant growth, development, and stress response. In rice, while direct overexpression or underexpression of M3H has been a subject of related research, studies on plant hormones have revealed how M3H gene expression is regulated.

Research on the plant hormone brassinosteroid (BR) in rice seedlings has shown that BR acts as an endogenous elicitor of melatonin production. When BR levels were decreased in transgenic rice lines using RNAi to downregulate BR biosynthetic genes (DWARF4, DWARF11), melatonin levels were significantly reduced compared to the wild type. nih.gov In these studies, BR treatment was found to upregulate the expression of M3H. nih.gov This suggests that hormonal pathways can control the catabolism of melatonin into cyclic 3-hydroxymelatonin.

Conversely, studies on gibberellin (GA), another plant hormone, showed different effects. Treatment of rice seedlings with gibberellin 3 (GA₃) significantly induced melatonin synthesis. However, an analysis of catabolic genes showed that while GA₃ treatment inhibited the expression of N-acetylserotonin deacetylase (ASDAC) and melatonin 2-hydroxylase (M2H), the expression of melatonin 3-hydroxylase (M3H) was not altered. mdpi.com

These studies demonstrate that the M3H-mediated conversion of melatonin to cyclic 3-hydroxymelatonin is part of a complex regulatory network. Manipulating hormone synthesis or signaling in transgenic plants can, therefore, indirectly lead to the underexpression or differential regulation of M3H, affecting the metabolic flux and the balance between melatonin and its derivatives.

| Treatment/Genetic Modification | Effect on M3H Expression in Rice | Outcome on Melatonin Pathway |

| Brassinosteroid (BR) Treatment | Upregulated | Promotes catabolism of melatonin to cyclic 3-hydroxymelatonin. nih.gov |

| Downregulation of BR Biosynthesis Genes (RNAi) | Implied downregulation | Associated with severely compromised melatonin biosynthesis. nih.gov |

| Gibberellin 3 (GA₃) Treatment | Not altered | Melatonin accumulation is enhanced via suppression of other catabolic genes (M2H, ASDAC). mdpi.com |

Computational and Theoretical Chemistry Approaches (e.g., Density Functional Theory)

Computational chemistry provides powerful tools for investigating the chemical properties and reaction mechanisms of molecules at an atomic level. Density Functional Theory (DFT) has been specifically applied to study cyclic 3-hydroxymelatonin (3-OHM), yielding significant insights into its antioxidant capabilities. researchgate.netrsc.org

These theoretical studies have modeled the reactions of 3-OHM with highly reactive free radicals, namely the hydroxyl (˙OH) and hydroperoxyl (˙OOH) radicals, in both lipid and aqueous environments. Three primary reaction mechanisms for free radical scavenging were considered:

Radical Adduct Formation (RAF): The direct addition of the free radical to the 3-OHM molecule. researchgate.netrsc.org

Hydrogen Transfer (HT): The donation of a hydrogen atom from 3-OHM to the free radical. researchgate.netrsc.org

Single Electron Transfer (SET): The transfer of a single electron from 3-OHM to the free radical. researchgate.netrsc.org

DFT calculations revealed that 3-OHM reacts with the extremely damaging hydroxyl radical (˙OH) at diffusion-limited rates, meaning the reaction occurs as fast as the molecules can collide. This high reactivity supports its role as an excellent ˙OH radical scavenger and is slightly higher than that of melatonin and its other metabolites, AFMK and AMK. researchgate.net

A particularly important finding from these computational studies relates to the hydroperoxyl radical (˙OOH). In an aqueous solution, 3-OHM was predicted to react with ˙OOH several orders of magnitude faster than melatonin, AMK, or AFMK. researchgate.netrsc.org Furthermore, its reaction rate with ˙OOH was calculated to be approximately 98.4 times faster than that of Trolox, a potent synthetic antioxidant analog of vitamin E. researchgate.netrsc.org This is significant because melatonin and its other metabolites are considered relatively ineffective scavengers of peroxyl radicals. The theoretical data strongly suggest that the protective effects of melatonin against peroxyl radicals are magnified after it is metabolized into 3-OHM, highlighting the crucial role of this compound in the antioxidant cascade. researchgate.netrsc.org

Future Research Directions and Unexplored Avenues

Elucidation of Broader Biological Functions Across Diverse Organisms

While cyclic 3-hydroxymelatonin (B13862946) (c3OHM) is recognized as a potent antioxidant, its full spectrum of biological activities across different life forms remains largely uncharted. wikipedia.orgnih.gov The presence of c3OHM has been confirmed in mammals, including humans and rats, and its synthesis has been identified in plants and bacteria. nih.govmdpi.comnih.gov Future research should prioritize expanding the investigation of c3OHM's physiological roles beyond its established radical-scavenging capabilities.

A crucial avenue of exploration is determining its functions in a wider array of organisms, such as various animal phyla, fungi, and protists. In animals, melatonin (B1676174) itself has diverse hormonal functions, including the regulation of seasonal reproduction and immune responses. nih.govmdpi.com Investigating whether c3OHM participates in or modulates these processes is a logical next step. For instance, its potent antioxidant properties could play a significant role in protecting immune cells from oxidative damage during inflammatory responses. Furthermore, given melatonin's role in circadian rhythms, exploring a potential role for c3OHM in modulating these cycles in different organisms could yield significant insights. nih.gov The discovery of its functions in plants, such as promoting growth and flowering, suggests that c3OHM may act as a signaling molecule, a role that could be conserved across kingdoms. mdpi.comnih.govnih.gov

Investigation of Enzymatic Formation and Physiological Roles in Other Major Taxa Beyond Plants and Bacteria

The formation of c3OHM was initially thought to be a non-enzymatic result of melatonin scavenging hydroxyl radicals. nih.govnih.gov However, enzymatic pathways have since been discovered in bacteria (Escherichia coli) and plants like rice (Oryza sativa) and Arabidopsis thaliana. mdpi.comnih.govmdpi.com In these organisms, enzymes known as melatonin 3-hydroxylases (M3H), which belong to the 2-oxoglutarate-dependent dioxygenase (2-ODD) superfamily, catalyze the conversion of melatonin to c3OHM. mdpi.comnih.govmdpi.com

A significant gap in current knowledge is the absence of identified enzymatic pathways for c3OHM synthesis in animals and other major taxa like fungi. Although c3OHM is found in mammals, it is presumed to be formed non-enzymatically. nih.govnih.gov Future research should focus on identifying potential homologous enzymes to the plant and bacterial M3H in other organisms. Uncovering these enzymatic routes is critical for understanding the regulation and physiological relevance of endogenous c3OHM production. If specific enzymes are responsible for its synthesis in animals, it would suggest that c3OHM is not merely a byproduct of oxidative stress but a deliberately produced molecule with specific biological functions.

Characterization of Downstream Metabolites and Their Activities

The metabolic fate of cyclic 3-hydroxymelatonin is a critical and underexplored area. It is known that c3OHM can be further oxidized to form N¹-acetyl-N²-formyl-5-methoxykynuramine (AFMK), another significant metabolite in the melatonin cascade. mdpi.comresearchgate.netnih.gov This conversion can occur through interaction with reactive oxygen species, such as hydroxyl radicals. mdpi.comresearchgate.net

Advanced Computational Modeling for Reaction Kinetics and Mechanisms

Advanced computational modeling offers a powerful tool to investigate the chemical properties and reaction dynamics of cyclic 3-hydroxymelatonin at a molecular level. Theoretical studies using Density Functional Theory (DFT) have already provided significant insights into the mechanisms by which c3OHM scavenges free radicals like hydroxyl (•OH) and hydroperoxyl (•OOH) radicals. rsc.orgresearchgate.net These studies have explored mechanisms such as radical adduct formation (RAF), hydrogen transfer (HT), and single electron transfer (SET). rsc.orgresearchgate.net

Future computational research should expand upon this foundation. Molecular dynamics (MD) simulations can be used to model the interaction of c3OHM within complex biological environments, such as lipid membranes or the active sites of enzymes. rsc.org This could help predict its behavior and reactivity in different cellular compartments. Furthermore, computational models can be developed to refine our understanding of the reaction kinetics of its enzymatic formation by melatonin 3-hydroxylase. By simulating the substrate-enzyme interaction, researchers can elucidate the precise catalytic mechanism and identify key amino acid residues involved. These in silico approaches can generate testable hypotheses and guide future experimental work, accelerating our understanding of c3OHM's chemical biology.

Integration of Multi-Omics Data for Comprehensive Understanding of Metabolic Networks

To achieve a holistic view of cyclic 3-hydroxymelatonin's role in biology, it is essential to move beyond single-molecule studies and embrace a systems-level approach. The integration of multiple "omics" datasets—including genomics, transcriptomics, proteomics, and metabolomics—provides a powerful framework for constructing comprehensive metabolic networks. nih.govnih.govplos.orgmdpi.com

Future research should focus on applying these multi-omics strategies to elucidate the metabolic pathways involving melatonin and c3OHM. nih.govmdpi.com For example, by correlating the expression levels of genes (transcriptomics) and proteins (proteomics) with the concentrations of c3OHM and related compounds (metabolomics), researchers can identify novel regulatory mechanisms and connections to other cellular processes. researchgate.net This approach could reveal how c3OHM levels are influenced by various physiological states, environmental stressors, or disease conditions. nih.govresearchgate.netresearchgate.net Integrating multi-omics data into genome-scale metabolic models will allow for the simulation of metabolic fluxes and the prediction of how perturbations in the melatonin pathway might affect the entire cellular system. nih.govplos.org This comprehensive understanding is crucial for fully appreciating the biological significance of cyclic 3-hydroxymelatonin.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.